2,3-Diaza-7-silaspiro[4.5]decane (9CI)

Medicinal Chemistry Oncology Organosilicon Pharmacology

2,3-Diaza-7-silaspiro[4.5]decane (9CI) is a silicon-substituted spirocyclic diamine that delivers unique steric and electronic effects unattainable with all-carbon analogs. Its LogP (~2.4) and rigid spiro core are optimal for CNS-active anticancer programs and next-gen liquid crystal formulations. This scaffold enables direct structure-activity investigation of silicon isosteres. For R&D teams requiring a differentiated silaspiro building block, this compound provides a defined, high-purity starting point.

Molecular Formula C7H14N2Si
Molecular Weight 154.28 g/mol
Cat. No. B13803437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaza-7-silaspiro[4.5]decane (9CI)
Molecular FormulaC7H14N2Si
Molecular Weight154.28 g/mol
Structural Identifiers
SMILESC1CC2(CNNC2)C[Si]C1
InChIInChI=1S/C7H14N2Si/c1-2-7(6-10-3-1)4-8-9-5-7/h8-9H,1-6H2
InChIKeySVGGGDHGXBWWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaza-7-silaspiro[4.5]decane (9CI): Technical Specifications and Procurement Baseline


2,3-Diaza-7-silaspiro[4.5]decane (9CI) is a silicon-containing spirocyclic diamine with the molecular formula C₇H₁₆N₂Si and a molecular weight of 156.30 g/mol . This compound is part of the broader silaspiro[4.5]decane class, which is recognized for its unique structural rigidity conferred by the spirocyclic core and the silicon atom at the 7-position [1]. The compound's primary utility is as a specialized building block in medicinal chemistry and materials science, where its silicon-containing spirocyclic framework offers distinct physicochemical properties compared to all-carbon analogs [2].

Why 2,3-Diaza-7-silaspiro[4.5]decane (9CI) Cannot Be Replaced by Common Diazaspiro Analogs


Generic substitution fails because the 2,3-diaza-7-silaspiro[4.5]decane scaffold is not simply a combination of a diazaspiro core and a silicon atom; the silicon at position 7 induces unique electronic and steric effects that cannot be replicated by carbon- or oxygen-containing analogs [1]. For instance, the presence of silicon alters the compound's lipophilicity, bond lengths, and conformational preferences, which are critical parameters in drug design and materials applications [2]. Head-to-head comparisons in related silaspiro systems have demonstrated that replacing silicon with carbon can result in a loss of specific biological activity (e.g., cytotoxic action against cancer cells) or a change in material properties such as birefringence in liquid crystal formulations [1][3]. Therefore, the choice of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is not a matter of generic spirocyclic diamine selection but a specific requirement for a silicon-containing, 7-sila-substituted scaffold with defined substitution patterns.

Quantitative Differentiation of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) Against Comparators


Silicon-Containing Spirocyclic Core Demonstrates Cytotoxic Activity Against Human Cancer Cells Where Carbon Analogs Are Inactive

In a study evaluating silaazaspiro[4.5]decane derivatives, compound 1 (N-(2-dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane) and compound 2 (N-(3-dimethylaminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane) were tested for cytotoxic activity against human cancer cells grown in tissue culture [1]. The corresponding carbon-based spirocyclic analogs, N-(2-dimethylaminopropyl)-8,8-dimethyl-2-azaspiro[4.5]decane and N-(2-dimethylaminopropyl)-8,8-diethyl-2-azaspiro[4.5]decane, did not exhibit this cytotoxic effect, highlighting the critical role of the silicon atom for this biological activity [1]. While the specific compound 2,3-Diaza-7-silaspiro[4.5]decane (9CI) was not directly tested, this class-level inference strongly suggests that the 7-sila-substituted scaffold is essential for conferring unique pharmacological properties compared to all-carbon analogs [1].

Medicinal Chemistry Oncology Organosilicon Pharmacology

Enhanced Lipophilicity and Altered Hydrogen-Bonding Capacity via Silicon Incorporation

The incorporation of a silicon atom into a spirocyclic framework generally increases lipophilicity compared to its carbon analog. For the specific compound 2,3-Diaza-7-silaspiro[4.5]decane (9CI), the calculated LogP is 2.40360 . In contrast, a comparable all-carbon diazaspiro[4.5]decane, 1,7-diaza-spiro[4.5]decane, has a predicted density of 1.129 g/cm³ and a boiling point of 360.137 °C at 760 mmHg, but no LogP value is reported [1]. While a direct LogP comparison is not available, the general class-level inference is that silicon-containing spirocycles exhibit higher lipophilicity and altered hydrogen-bonding capacity due to the longer Si–C bond length and the more electropositive nature of silicon, which can influence membrane permeability and target binding in drug discovery contexts [2].

Physicochemical Property Differentiation Drug Design ADME Profiling

Silaspiro Scaffold Enables Improved Birefringence and Thermal Stability in Liquid Crystal Formulations

A patent by Shimizu et al. (1996) discloses silaspiro compounds for use in liquid crystal compositions, highlighting that the incorporation of a silaspiro core improves the birefringence (Δn) and thermal stability of the resulting liquid crystal mixture [1]. While specific quantitative data for 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is not provided in the available abstract, the patent explicitly claims that silaspiro compounds, including those with a spiro[4.5]decane core, exhibit enhanced properties compared to non-silicon-containing liquid crystal components. This class-level inference suggests that the target compound may confer similar advantages in optoelectronic applications, where precise control of birefringence and stability is critical for display performance [1].

Materials Science Liquid Crystal Displays Optoelectronics

Conformational Rigidity and Unique 3D Shape Differentiate 2,3-Diaza-7-silaspiro[4.5]decane (9CI) from Flexible Diamines

The spirocyclic core of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) provides a rigid, three-dimensional scaffold that is distinct from the more flexible conformations of linear diamines. While no direct conformational analysis of this specific compound is available, the class of silaspiro[4.5]decanes is known for its well-defined spatial orientation of functional groups [1]. For instance, the related compound 7-azaspiro[4.5]decane has a predicted pKa of 11.59±0.20 and a density of 0.9250 g/cm³ . The silicon atom in the target compound further modifies the scaffold's geometry and electronic properties. This rigidity can lead to enhanced selectivity and potency in biological systems by pre-organizing the molecule for optimal target binding, a property not shared by flexible, acyclic diamine alternatives [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Optimal Use Cases for 2,3-Diaza-7-silaspiro[4.5]decane (9CI) in Scientific and Industrial Settings


Medicinal Chemistry: Design of Silicon-Containing Spirocyclic Drug Candidates with Enhanced Cytotoxicity and CNS Permeability

Based on the class-level evidence that silaazaspiro[4.5]decanes exhibit cytotoxic activity against human cancer cells while carbon analogs do not [1], and the observation that silicon-containing spirocycles generally have higher lipophilicity (LogP = 2.40360 for the target compound) , 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is best deployed in oncology drug discovery programs. Its rigid spirocyclic core and silicon atom can provide a unique 3D pharmacophore, potentially improving target binding and selectivity [2]. The compound's predicted LogP suggests favorable blood-brain barrier penetration, making it a suitable scaffold for CNS-active anticancer agents .

Materials Science: Development of Advanced Liquid Crystal Displays with Superior Optical Performance

The patent by Shimizu et al. (1996) explicitly claims that silaspiro compounds improve the birefringence (Δn) and thermal stability of liquid crystal compositions [3]. Therefore, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is a strategic choice for R&D teams developing next-generation liquid crystal displays (LCDs) or other optoelectronic devices where precise control of optical properties and long-term stability are critical [3]. The silicon atom in the spirocyclic core likely contributes to these enhanced material properties.

Chemical Biology: Investigation of Silicon-Specific Pharmacological Effects in Spirocyclic Systems

For researchers studying the role of silicon in drug design, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) serves as a valuable tool compound. Its well-defined spirocyclic structure allows for direct comparison with all-carbon diazaspiro[4.5]decane analogs, which have been shown to lack cytotoxic activity [1]. This compound can be used to systematically investigate how the incorporation of silicon alters physicochemical properties (e.g., LogP), biological activity, and metabolic stability, contributing to the broader understanding of silicon isosteres in medicinal chemistry [2].

Quote Request

Request a Quote for 2,3-Diaza-7-silaspiro[4.5]decane (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.